molecular formula C12H17NO B4512862 2-methyl-N-[(2-methylphenyl)methyl]propanamide

2-methyl-N-[(2-methylphenyl)methyl]propanamide

Cat. No.: B4512862
M. Wt: 191.27 g/mol
InChI Key: CWPKWDKVIIVHPY-UHFFFAOYSA-N
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Description

2-methyl-N-[(2-methylphenyl)methyl]propanamide is an organic compound with the molecular formula C12H17NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2-methylphenyl)methyl]propanamide typically involves the reaction of 2-methylbenzylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-methyl-N-[(2-methylphenyl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropanamide: A simpler amide with similar structural features but lacking the aromatic ring.

    N-[(2-methylphenyl)methyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-methylphenethylamine: An amine with a similar aromatic ring but different functional groups.

Uniqueness

2-methyl-N-[(2-methylphenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[(2-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)12(14)13-8-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPKWDKVIIVHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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